molecular formula C13H10ClNO3S B2568800 {4-[(4-Chlorophenyl)sulfanyl]-3-nitrophenyl}methanol CAS No. 773869-91-3

{4-[(4-Chlorophenyl)sulfanyl]-3-nitrophenyl}methanol

Cat. No.: B2568800
CAS No.: 773869-91-3
M. Wt: 295.74
InChI Key: IJTHYJDLZWJVRZ-UHFFFAOYSA-N
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Description

{4-[(4-Chlorophenyl)sulfanyl]-3-nitrophenyl}methanol is an organic compound that features a chlorophenyl group, a sulfanyl linkage, and a nitrophenyl group attached to a methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(4-Chlorophenyl)sulfanyl]-3-nitrophenyl}methanol typically involves the reaction of 4-chlorothiophenol with 3-nitrobenzaldehyde under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The resulting product is then reduced to form the methanol derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

{4-[(4-Chlorophenyl)sulfanyl]-3-nitrophenyl}methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

{4-[(4-Chlorophenyl)sulfanyl]-3-nitrophenyl}methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of {4-[(4-Chlorophenyl)sulfanyl]-3-nitrophenyl}methanol involves its interaction with specific molecular targets. The compound’s sulfanyl and nitrophenyl groups play a crucial role in its reactivity and binding affinity. It may interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • {4-[(4-Chlorophenyl)sulfanyl]-3-nitrophenyl}methylamine
  • {4-[(4-Chlorophenyl)sulfanyl]-3-nitrophenyl}methylpyrrolidine

Uniqueness

{4-[(4-Chlorophenyl)sulfanyl]-3-nitrophenyl}methanol is unique due to its methanol moiety, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

[4-(4-chlorophenyl)sulfanyl-3-nitrophenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO3S/c14-10-2-4-11(5-3-10)19-13-6-1-9(8-16)7-12(13)15(17)18/h1-7,16H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJTHYJDLZWJVRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SC2=C(C=C(C=C2)CO)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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